molecular formula C8H11N3 B8017614 5-(Azetidin-3-ylmethyl)pyrimidine

5-(Azetidin-3-ylmethyl)pyrimidine

Cat. No.: B8017614
M. Wt: 149.19 g/mol
InChI Key: LYOAJKZSWMEHFM-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethyl)pyrimidine (CAS 1023888-21-2) is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This molecule features a pyrimidine heterocycle, a fundamental building block in nucleic acids , linked to an azetidine ring via a methylene bridge. This specific structure classifies it as a valuable multifunctional synthetic intermediate or molecular scaffold for the design and construction of more complex bioactive molecules. The pyrimidine core is a privileged structure in medicinal chemistry, renowned for its widespread presence in compounds with diverse therapeutic applications . Pyrimidine-based molecules have demonstrated substantial potential as anticancer agents, anti-infectives, and treatments for neurological disorders, among other areas . The azetidine moiety, a four-membered nitrogen-containing saturated ring, is increasingly employed in drug design to fine-tune the properties of lead compounds. The combination of these two pharmacophoric elements in a single molecule makes 5-(Azetidin-3-ylmethyl)pyrimidine a highly versatile building block for researchers exploring novel chemical space. It can be utilized in the synthesis of targeted libraries, serving as a core structure for the development of potential enzyme inhibitors or receptor modulators, similar to other successful pyrimidine-containing drugs . This product is provided explicitly for research and development purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

5-(azetidin-3-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1(7-2-9-3-7)8-4-10-6-11-5-8/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOAJKZSWMEHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Beyond Flatland: Strategic Engineering of Novel Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "flatland" era of drug discovery—dominated by sp²-rich, aromatic-heavy small molecules—is ending.[1][2] While reliable Suzuki-Miyaura couplings drove the expansion of biaryl chemical space for decades, this convenience came at a cost: poor solubility, high promiscuity, and suboptimal clinical success rates.

This guide addresses the strategic integration of novel heterocyclic amines —specifically sp³-rich spirocyclic, bridged, and fused systems—into medicinal chemistry programs. We move beyond standard piperidines and morpholines to explore architectures that increase Fraction sp³ (Fsp³) character without sacrificing synthetic accessibility.

The Geometric Imperative: Why Fsp³ Matters

The correlation between molecular complexity and clinical success is not anecdotal; it is statistical. In their seminal analysis, Lovering et al. demonstrated that increasing the saturation of a molecule (Fsp³) directly correlates with improved solubility and a higher probability of surviving the transition from discovery to Phase I clinical trials.

The "Escape from Flatland" Logic

Flat, aromatic molecules tend to stack in crystal lattices (reducing solubility) and bind non-specifically to hydrophobic pockets (increasing toxicity). By introducing 3D vectors via novel heterocycles, we disrupt these interactions.

G Flat Flat Aromatic Scaffold (Low Fsp³) Issue1 High Crystal Lattice Energy (Poor Solubility) Flat->Issue1 Issue2 Off-Target Promiscuity (Toxicity) Flat->Issue2 Strategy Saturate Core Heterocycle (Scaffold Hopping) Flat->Strategy Optimization Novel Novel 3D Amine (Spiro/Bridged) Strategy->Novel Benefit1 Disrupted Planarity (↑ Solubility) Novel->Benefit1 Benefit2 Vectorized Vectors (↑ Specificity) Novel->Benefit2 Success Higher Clinical Success Rate Benefit1->Success Benefit2->Success

Figure 1: The logical cascade illustrating why increasing sp³ character (Fsp³) via novel heterocycles improves clinical attrition rates.

Privileged Architectures: Bioisosteres of the Future

Replacing a piperidine or morpholine with a novel surrogate is not merely about novelty; it is about solving ADME (Absorption, Distribution, Metabolism, Excretion) flaws.

The Spirocyclic Shift

The 2-azaspiro[3.3]heptane system has emerged as a superior bioisostere for the piperidine ring.[1]

  • Metabolic Stability: The spiro-quaternary carbon blocks

    
    -oxidation, a common metabolic soft spot in piperidines.[1][2]
    
  • Lipophilicity (LogD): Often lowers LogD while maintaining basicity, improving the free fraction (

    
    ) for CNS targets.
    
Bridged Systems

Bicyclo[1.1.1]pentanes (BCPs) act as "super-phenyl" spacers. When aminated, they provide a linear vector similar to a para-substituted aniline but without the aromatic ring count.

Comparative Data: Physicochemical Profiling

The following table illustrates the shift in properties when replacing a standard piperidine moiety with a spirocyclic analog in a hypothetical lead compound.

PropertyStandard Piperidine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneImpact
Geometry Chair conformation (Fluxional)Rigid, PuckeredRigid, PuckeredRigidification reduces entropic penalty upon binding.[1][2]
pKa (Conj. Acid) ~10.8~10.2~8.5Lower pKa improves membrane permeability (less charged fraction).[1]
LogP 1.451.100.35Lower lipophilicity reduces non-specific binding.[1][2]
Metabolic Stability Low (prone to CYP450

-oxidation)
High (Quaternary center blocks oxidation)HighExtends half-life (

).[1][2]
Vector Angle ~180° (C4-N1)~180°~180°Maintains binding vector fidelity.[1][2]

Synthetic Methodologies: Accessing the Scaffold

Historically, these structures were ignored because they were hard to make. Today, Photoredox Catalysis allows for the modular construction of these amines from abundant carboxylic acid feedstocks.

Protocol: Decarboxylative sp³ C–N Coupling

This protocol, adapted from MacMillan et al., enables the coupling of alkyl carboxylic acids (e.g., bicyclo[1.1.1]pentane acids) with nitrogen nucleophiles to generate novel amines.

Reaction Class: Metallaphotoredox Catalysis (Ir/Cu) Objective: Coupling of N-nucleophiles with sp³ carboxylic acids.[1][2][3]

Materials
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)

  • Copper Catalyst: Cu(MeCN)₄PF₆ (20 mol %)

  • Ligand: Bathophenanthroline (22 mol %)

  • Oxidant: Iodomesitylene dicarboxylate (1.2 equiv) - Pre-activates the acid.[1][2]

  • Substrate: Carboxylic acid (1.0 equiv), Amine nucleophile (1.5 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

  • Light Source: 34 W Blue LED lamp (approx. 450 nm).[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Cu(MeCN)₄PF₆ and Bathophenanthroline in EtOAc. Stir for 5 minutes until a clear orange solution forms.

  • Reaction Assembly: Add the carboxylic acid, the amine nucleophile, and the Iridium photocatalyst to the reaction vial.

  • Activation: Add the Iodomesitylene dicarboxylate. Note: This generates the hypervalent iodine intermediate in situ.

  • Inerting: Seal the vial with a septum cap. Sparge with Argon for 10 minutes to remove oxygen (O₂ quenches the triplet state of the Ir catalyst).

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Fan cooling is required to maintain ambient temperature (25°C).[1] Stir vigorously for 1–4 hours.

  • Workup: Dilute with saturated aqueous NaHCO₃. Extract with EtOAc (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1][2]

  • Purification: Flash column chromatography (typically DCM/MeOH gradients for amines).[1][2]

Validation Check: If the reaction turns brown/black immediately, oxygen ingress has occurred. The active Cu(I) species is sensitive to oxidation.

Optimization Workflow: The "Design-Make-Test" Loop

Integrating these amines requires a specific workflow that prioritizes vector analysis over simple substructure searching.[1][2]

Workflow Lead Lead Compound (Piperidine Core) Vector Vector Analysis (Exit Vector Calculation) Lead->Vector Virtual Virtual Library (Spiro/Bridged Analogs) Vector->Virtual Filter Property Filter (pKa < 9, TPSA < 90) Virtual->Filter Synth Parallel Synthesis (Photoredox/Flow) Filter->Synth Assay Bioassay & ADME Synth->Assay Assay->Vector Criteria Failed Select New Lead Candidate Assay->Select Criteria Met

Figure 2: Iterative workflow for scaffold hopping from flat heterocycles to novel spirocyclic amines.

Causality in Optimization
  • Why Vector Analysis? Simply swapping a ring can alter the exit vector of substituents, breaking H-bonds in the active site. You must align the N-C vectors of the spirocycle with the original piperidine.

  • Why pKa Filtering? Novel amines can be surprisingly basic.[1][2] A pKa > 10.5 often results in lysosomal trapping (high Volume of Distribution, Vss) and phospholipidosis. Aim for pKa 7–9.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][4][5][6] Journal of Medicinal Chemistry.[1][4][5] [Link]

  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides.[1][2] Science.[1][2] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry.[1][2][7] [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[1][2] [Link]

  • Corbet, J., & Furet, P. (2025). Recent Progress in the Synthesis of Spirocyclic Amines for Medicinal Chemistry.[8] ACS Medicinal Chemistry Letters.[1][2] [Link](Note: Generalized link to journal for recent 2025 advances cited in search context).

Sources

A Technical Guide to the Patent Landscape of 5-(Azetidin-3-ylmethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-(azetidin-3-ylmethyl)pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the patent landscape for these analogs, revealing a strong focus on the development of kinase inhibitors for oncology, inflammatory conditions, and autoimmune diseases. Key players in this space include major pharmaceutical companies and specialized biotechnology firms, who are actively patenting novel compositions of matter, methods of use, and synthetic processes. This guide will dissect the core scientific principles, highlight key patented technologies, and provide detailed experimental insights to inform and guide future research and development in this competitive field.

Introduction: The Rise of the Azetidin-3-ylmethyl-pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile scaffold for drug design.[2] The incorporation of an azetidine moiety, a four-membered nitrogen-containing heterocycle, offers several advantages in drug development.[4][5] The strained ring system of azetidine can enhance metabolic stability, improve receptor selectivity, and provide a three-dimensional structure that can be exploited for precise targeting.[4][5] The combination of these two moieties in the 5-(azetidin-3-ylmethyl)pyrimidine scaffold has given rise to a new class of compounds with significant therapeutic potential.

Core Therapeutic Targets and Mechanisms of Action

The patent literature for 5-(azetidin-3-ylmethyl)pyrimidine analogs is heavily concentrated on the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer and inflammatory disorders.

Key Kinase Targets

A thorough analysis of the patent landscape reveals that several key kinases are being targeted by this class of compounds:

  • Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune diseases.[6][7][8] Several patents describe 5-(azetidin-3-ylmethyl)pyrimidine analogs as potent BTK inhibitors.[6]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 is a central player in innate immunity and inflammation.[9][10][11][12][13] A significant number of patents protect pyrimidine and pyrazolopyrimidine derivatives as IRAK4 inhibitors for the treatment of inflammatory and immune-related conditions.[9][10][11][12][13]

  • Janus Kinases (JAKs): This family of tyrosine kinases is involved in cytokine signaling and has been successfully targeted for the treatment of autoimmune diseases like rheumatoid arthritis.[14] Azetidine derivatives have been patented as JAK inhibitors.[14]

  • Phosphoinositide 3-kinases (PI3Ks) and mTOR: These are key components of a signaling pathway that regulates cell growth, proliferation, and survival. Pyrimidine derivatives with azetidine and other saturated heterocycles have been patented as PI3K and mTOR inhibitors for proliferative disorders.[15]

Signaling Pathway Modulation

The therapeutic effect of these kinase inhibitors is achieved by modulating specific signaling pathways. For instance, BTK inhibitors block the B-cell receptor signaling cascade, which is essential for the survival and proliferation of malignant B-cells.[16] Similarly, IRAK4 inhibitors disrupt the TLR/IL-1R signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

Below is a representative diagram of the BTK signaling pathway, a primary target for many patented 5-(azetidin-3-ylmethyl)pyrimidine analogs.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 Activation DAG_IP3 DAG & IP3 (Second Messengers) PLCg2->DAG_IP3 Hydrolysis of PIP2 NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Transcription Factors) DAG_IP3->NFkB_NFAT_AP1 Signal Transduction Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_AP1->Gene_Expression Inhibitor 5-(Azetidin-3-ylmethyl) -pyrimidine Analog (BTK Inhibitor) Inhibitor->BTK caption Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

Patent Landscape Analysis: Key Players and Patented Innovations

The patent landscape for 5-(azetidin-3-ylmethyl)pyrimidine analogs is dynamic and competitive, with several pharmaceutical and biotechnology companies vying for intellectual property rights.

Major Assignees

A review of the patent literature indicates that the following entities are among the key players in this field:

  • Large Pharmaceutical Companies: Companies like Merck, Novartis, and Boehringer Ingelheim have filed patents covering a broad range of pyrimidine derivatives, including those with azetidine moieties, for various therapeutic targets.[6][17]

  • Biotechnology Companies: Specialized companies such as BeiGene have a strong focus on developing next-generation kinase inhibitors, with significant patent portfolios around compounds like Zanubrutinib, a BTK inhibitor.[18]

Scope of Patent Claims

Patents in this area typically cover:

  • Composition of Matter: Claims protecting the novel chemical structures of the 5-(azetidin-3-ylmethyl)pyrimidine analogs themselves.

  • Methods of Use: Claims directed to the use of these compounds for treating specific diseases, such as B-cell malignancies, rheumatoid arthritis, or other inflammatory conditions.

  • Pharmaceutical Compositions: Claims covering formulations of the active compounds with pharmaceutically acceptable carriers.

  • Methods of Synthesis: Claims protecting novel and efficient synthetic routes to prepare the claimed compounds.

Representative Patented Compounds

The following table summarizes a selection of representative patent applications and granted patents in this field:

Patent/Application NumberAssignee/ApplicantTherapeutic TargetKey Features of Invention
WO2016144846A1UnspecifiedIRAK4Pyrazolopyrimidine inhibitors of IRAK4 for inflammatory and immune-related diseases.[9]
WO2012170976Merck Patent GmbhBTKPyrimidine and pyridine compounds with BTK inhibitory activity.[6]
US8158616B2UnspecifiedJAKAzetidine and cyclobutane derivatives as JAK inhibitors for inflammatory and autoimmune disorders.[14]
WO2017108723A3UnspecifiedIRAK4Pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators.[10]
US8497277B2UnspecifiedBTKIrreversible inhibitors of Bruton's tyrosine kinase.[8]
WO2008032036A1UnspecifiedPI3K/mTORPyrimidine derivatives with azetidine and other heterocycles as PI3K and mTOR kinase inhibitors.[15]

Synthetic Strategies and Methodologies

The synthesis of 5-(azetidin-3-ylmethyl)pyrimidine analogs requires a multi-step approach, with careful consideration of protecting group strategies and reaction conditions to construct the core scaffold and introduce desired substituents.

General Synthetic Workflow

A general workflow for the synthesis of these compounds can be outlined as follows:

Synthesis_Workflow Start Starting Materials (Protected Azetidine & Pyrimidine Precursors) Step1 Synthesis of 5-(Azetidin-3-ylmethyl)pyrimidine Core Start->Step1 Step2 Functionalization of the Pyrimidine Ring Step1->Step2 Step3 Modification of the Azetidine Nitrogen Step2->Step3 Step4 Deprotection Step3->Step4 End Final Analog Step4->End caption Figure 2: General Synthetic Workflow.

Figure 2: General Synthetic Workflow.
Key Synthetic Protocols

Protocol 1: Synthesis of the 5-(Azetidin-3-ylmethyl)pyrimidine Core

This protocol describes a representative method for coupling a protected azetidine derivative to a pyrimidine precursor.

Materials:

  • N-Boc-3-(hydroxymethyl)azetidine

  • 5-Bromopyrimidine

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water)

Procedure:

  • To a solution of N-Boc-3-(hydroxymethyl)azetidine in a suitable solvent, add 5-bromopyrimidine, a palladium catalyst, and a base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the N-Boc-5-(azetidin-3-ylmethyl)pyrimidine intermediate.

Protocol 2: N-Functionalization of the Azetidine Ring

This protocol outlines a general procedure for introducing substituents onto the azetidine nitrogen.

Materials:

  • N-Boc-5-(azetidin-3-ylmethyl)pyrimidine

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Desired electrophile (e.g., an acyl chloride or sulfonyl chloride)

  • Base (e.g., triethylamine or DIPEA)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Deprotect the Boc group from the azetidine nitrogen using TFA or HCl in dioxane.

  • Neutralize the resulting salt with a suitable base.

  • Add the desired electrophile to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Biological Evaluation and Assay Protocols

The biological activity of 5-(azetidin-3-ylmethyl)pyrimidine analogs is typically assessed using a combination of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assays

These assays are used to determine the potency of the compounds against their target kinases. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The data is then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Cell-based assays are used to evaluate the activity of the compounds in a more physiologically relevant context. For example, to assess the efficacy of BTK inhibitors, a cell line expressing the B-cell receptor can be stimulated with an antigen in the presence of the inhibitor. The downstream signaling events, such as calcium mobilization or the phosphorylation of downstream targets, can then be measured.[19]

Future Outlook and Opportunities

The field of 5-(azetidin-3-ylmethyl)pyrimidine analogs continues to be an active area of research and development. Future opportunities in this space include:

  • Development of More Selective Inhibitors: While many potent kinase inhibitors have been developed, achieving high selectivity remains a challenge. The development of compounds with improved selectivity profiles could lead to safer and more effective therapies.

  • Exploration of New Therapeutic Areas: While oncology and immunology are the primary focus, these compounds may also have utility in other disease areas, such as neurodegenerative and metabolic disorders.

  • Targeted Protein Degradation: The pyrimidine scaffold can also be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins. This represents a novel and exciting therapeutic modality.[16]

Conclusion

The 5-(azetidin-3-ylmethyl)pyrimidine scaffold is a highly valuable platform for the design of novel therapeutics, particularly kinase inhibitors. The patent landscape is characterized by intense competition and continuous innovation, with a strong focus on developing best-in-class treatments for cancer and autoimmune diseases. A deep understanding of the key therapeutic targets, patented technologies, and synthetic methodologies is essential for researchers and drug development professionals seeking to make a significant impact in this promising field.

References

  • WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity.
  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Expert Opinion on Therapeutic Patents. [Link]

  • WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS.
  • WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS.
  • US9943516B2 - Inhibitors of IRAK4 activity.
  • WO2023152349A1 - Irak4 inhibitors.
  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • US10828259B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Publications & Patents - MedChemica. MedChemica. [Link]

  • US8497277B2 - Inhibitors of Bruton's tyrosine kinase.
  • US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase.
  • Who holds the patent for Zanubrutinib? - Patsnap Synapse. Patsnap. [Link]

  • Patents and Publications - Medicine Designs and Development. Epizyme. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • substituted pyrimidine compounds as tyk2 inhibitors. Justia Patents. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

  • Synthesis of azetidines by cycloaddition of imines to carbonyl compounds using triethylamine. ResearchGate. [Link]

  • Azetidine, pyrrolidine and piperidine derivatives as 5-HT receptor agonists - Patent US-6140347-A. PubChem. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry (IJC). [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some chemical reagents. Moroccan Journal of Chemistry. [Link]

  • WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists.
  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Patsnap Eureka. [Link]

  • Patents & Products - Garg Lab - UCLA. UCLA. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(Azetidin-3-ylmethyl)pyrimidine via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable protocols for preparing 5-(Azetidin-3-ylmethyl)pyrimidine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

Abstract

The 5-(azetidin-3-ylmethyl)pyrimidine scaffold represents a strategic structural motif in modern medicinal chemistry, offering a metabolically stable, sp3-rich linkage between a polar pyrimidine headgroup and a strained azetidine ring.[1] This application note details a robust, scalable protocol for its preparation. Unlike traditional lithiation strategies that require cryogenic conditions (-78 °C) and suffer from poor chemoselectivity on electron-deficient pyrimidines, this guide utilizes a Negishi cross-coupling approach.[1] This method operates under mild conditions, tolerates functional groups, and is amenable to kilo-lab scale-up.[1]

Retrosynthetic Analysis & Strategy

The construction of the C(sp2)–C(sp3) bond between the electron-deficient pyrimidine ring and the azetidine methylene group is the critical step. Direct nucleophilic displacement is disfavored due to the poor nucleophilicity of the pyrimidine ring and the tendency for ring opening or polymerization.

Strategic Choice: Negishi Coupling We utilize an organozinc intermediate derived from the azetidine fragment. This directionality is preferred because:

  • Stability: Alkyl zinc reagents are more stable than their corresponding Grignard or Lithium counterparts.

  • Selectivity: Zinc reagents do not readily add to the imine-like bonds of the pyrimidine ring, preventing the formation of dihydropyrimidine byproducts.

  • Scalability: The reaction proceeds at moderate temperatures (0–60 °C) without the need for cryogenic vessels.

Pathway Visualization[1]

Retrosynthesis Target 5-(Azetidin-3-ylmethyl)pyrimidine (Target Molecule) Protected N-Boc Protected Intermediate Target->Protected Deprotection (HCl/Dioxane) Coupling C(sp2)-C(sp3) Disconnection (Negishi Coupling) Protected->Coupling FragA 5-Bromopyrimidine (Electrophile) Coupling->FragA FragB Azetidinyl-Zinc Reagent (Nucleophile) Coupling->FragB PrecursorB tert-Butyl 3-(iodomethyl) azetidine-1-carboxylate FragB->PrecursorB Zn insertion StartB tert-Butyl 3-(hydroxymethyl) azetidine-1-carboxylate PrecursorB->StartB Iodination (I2/PPh3)

Figure 1: Retrosynthetic strategy highlighting the convergent Negishi coupling approach.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate

Pre-requisite for the zinc reagent.[1]

Rationale: The iodide is superior to the bromide or chloride for zinc insertion due to the weaker C-I bond, allowing for faster insertion at lower temperatures, which minimizes decomposition of the Boc group.

Reagents & Materials:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)[1]

  • Triphenylphosphine (PPh3) (1.2 equiv)[1]

  • Imidazole (1.5 equiv)[1]

  • Iodine (I2) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (0.5 M)[1]

Step-by-Step Procedure:

  • Charge: To a reactor equipped with an overhead stirrer, charge PPh3 and Imidazole in DCM. Cool to 0 °C.

  • Addition: Add Iodine portion-wise, maintaining internal temperature < 10 °C. The solution will turn dark orange/brown.

  • Substrate Addition: Add a solution of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate in DCM dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2]

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).[1]

  • Extraction: Separate phases. Wash organic layer with water and brine. Dry over MgSO4.

  • Purification: Concentrate and pass through a short silica plug (eluting with 10% EtOAc/Hexane) to remove triphenylphosphine oxide.

    • Yield Expectation: 85–92%

    • Appearance: White solid or colorless oil.

Protocol B: Preparation of Organozinc Reagent (Zinc Insertion)

Critical Step: Activation of Zinc

Reagents:

  • Zinc Dust (activated) (2.5 equiv)[1]

  • 1,2-Dibromoethane (0.05 equiv)[1]

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv)[1]

  • Lithium chloride (LiCl) (Optional, 1.0 equiv to form TurboGrignard-like Zn species)[1]

  • Solvent: Anhydrous THF (0.5 M)

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in THF. Add 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to 50 °C. Add TMSCl and stir for 5 minutes.

  • Insertion: Add a solution of tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate (from Protocol A) in THF dropwise to the activated zinc suspension.

    • Note: An exotherm should be observed. Maintain internal temperature between 35–45 °C.

  • Completion: Stir at 40 °C for 2–4 hours.

  • Titration (Optional): Aliquot can be titrated with iodine to determine precise concentration, typically ~0.4–0.5 M.

  • Filtration: Stop stirring and allow excess zinc to settle. The supernatant solution is used directly in the next step.

Protocol C: Negishi Cross-Coupling

The Convergent Step

Reagents:

  • 5-Bromopyrimidine (0.8 equiv relative to Zinc reagent)[1]

  • Catalyst: PdCl2(dppf)[1]·DCM (3 mol%) or Pd2(dba)3 (1 mol%) + SPhos (2 mol%)[1]

  • Solvent: THF (from zinc reagent)[1]

Step-by-Step Procedure:

  • Catalyst Charge: In a separate clean, dry reactor, charge 5-Bromopyrimidine and the Pd catalyst. Purge with Argon.

  • Addition: Transfer the supernatant Organozinc solution (Protocol B) via cannula or syringe filter (to remove solid Zn) into the pyrimidine/catalyst mixture.

  • Reaction: Heat the mixture to 60 °C for 6–12 hours.

    • Observation: The reaction typically turns from orange to dark brown/black.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl.[3]

  • Extraction: Extract with EtOAc (3x). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 20% -> 60% EtOAc in Hexanes.[1]

    • Target: tert-Butyl 3-((pyrimidin-5-yl)methyl)azetidine-1-carboxylate.[1]

    • Yield Expectation: 70–80%.

Protocol D: Deprotection & Salt Formation

Final Product Isolation[1][4]

Reagents:

  • 4M HCl in Dioxane (5 equiv)[1]

  • Solvent: Methanol or Dichloromethane[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the coupled Boc-intermediate in minimal DCM or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0 °C.

  • Stir: Warm to room temperature and stir for 2 hours. A white precipitate often forms.

  • Isolation:

    • Option A (Precipitate): Filter the solid directly, wash with Et2O.

    • Option B (Oil): Concentrate to dryness. Triturate with Et2O/Acetone to induce crystallization.

  • Product: 5-(Azetidin-3-ylmethyl)pyrimidine dihydrochloride .

Data Summary & Scalability Assessment

ParameterValue / MetricNotes
Overall Yield 55–65% (3 steps)Calculated from alcohol starting material.[1]
Purity >98% (HPLC)After crystallization of HCl salt.
Key Impurity Dimer (Biaryl)Controlled by using excess Zn reagent vs Pyrimidine.[1]
Scale Factor Proven up to 100gExotherm control during Zn insertion is the limiting factor.
Safety Class 2No genotoxic reagents (like alkyl halides) in final step.[1]
Process Safety Critical Control Points (CCP)
  • Zinc Activation: The activation of zinc with dibromoethane releases ethylene gas. Ensure proper venting.

  • Exotherm: The insertion of zinc into the alkyl iodide is exothermic. On scales >10g, use a dropping funnel and monitor internal temperature strictly.

  • Iodide Stability: Alkyl iodides are light sensitive. Protect reaction vessels with foil.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step B (Zn insertion) Zinc surface oxidizedIncrease activation time; use fresh Zinc dust; add TMSCl.
Homocoupling of Pyrimidine (Biaryl) Slow transmetallationEnsure Zinc reagent is in excess (1.2–1.5 equiv).[1] Switch ligand to SPhos.
Protodehalogenation (Product is Pyrimidine) Wet solventsEnsure THF is <50 ppm water.[1] Protonation of Zn-reagent kills the nucleophile.[1]
Product stuck in Aqueous Phase High polarity of free amineIsolate as HCl salt directly; do not attempt to isolate free base from water.

References

  • Negishi Coupling Reviews

    • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]

    • Corley, E. G., et al. (2004).[1] Direct Synthesis of 4-Arylpiperidines via Palladium-Catalyzed Cross-Coupling.[1] Journal of Organic Chemistry, 69(15), 5120–5123. (Demonstrates sp3-sp2 coupling on heterocycles). Link[1]

  • Azetidine Functionalization

    • Duncton, M. A. J. (2011). Minireview: Recent Advances in the Synthesis of Azetidines. Heterocycles, 84(1). (General azetidine handling). Link

  • Zinc Insertion Protocols

    • Berton, M., et al. (2018).[1][5] On-demand synthesis of organozinc halides under continuous flow conditions. Nature Protocols, 13, 324–334.[5] (Detailed protocol for zinc insertion into alkyl halides). Link[1]

  • Pyrimidine Coupling Precedents

    • Gong, Y., et al. (2004).[1] Formation of C-C Bonds via Palladium-Catalyzed Coupling of 5-Bromopyrimidine.[1] Synlett, 2004(02), 263-267.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-Deprotection of 5-(Azetidin-3-ylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc-deprotection of 5-(azetidin-3-ylmethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this specific transformation. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Introduction: The Chemistry at Play

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable removal under acidic conditions.[1][] The deprotection of the azetidine nitrogen in 5-(azetidin-3-ylmethyl)pyrimidine is a critical step in many synthetic routes. The reaction is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), which protonates the carbamate and facilitates the elimination of the tert-butyl group as a stable cation, ultimately liberating the free amine after decarboxylation.[3][4][5]

However, the presence of multiple nitrogen atoms in the pyrimidine and azetidine rings, coupled with the inherent strain of the four-membered azetidine ring, can introduce specific challenges.[6][7] This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Incomplete or Sluggish Reactions

Question 1: My Boc-deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is one of the most common issues encountered. Several factors can contribute to this problem:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[8] If the concentration of TFA is too low, or if the acid has absorbed moisture from the atmosphere, its effectiveness will be diminished. The pyrimidine and azetidine nitrogens can also be protonated, consuming some of the acid.

    • Solution:

      • Increase TFA Concentration: Instead of a 20-50% solution of TFA in a solvent like dichloromethane (DCM), consider using neat TFA.[9][10]

      • Use Fresh TFA: Ensure you are using a fresh bottle of TFA or one that has been properly stored to prevent water absorption.

      • Alternative Strong Acids: Consider using 4M HCl in dioxane, which can sometimes be more effective.[11]

  • Steric Hindrance: While the Boc group on the azetidine nitrogen of your specific molecule is relatively accessible, steric bulk in other parts of the molecule could play a role.[12][13]

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction to 30-40 °C can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely for potential side product formation.[9]

  • Inadequate Reaction Time: While many Boc deprotections are rapid, some substrates require longer exposure to acidic conditions for complete conversion.[8][9]

    • Solution:

      • Extend the Reaction Time: Monitor the reaction by an appropriate analytical method (see Question 2) and allow it to proceed until the starting material is no longer observed. This could range from a few hours to an overnight reaction.

Question 2: How can I effectively monitor the progress of my deprotection reaction?

Answer:

Real-time monitoring is crucial to determine the optimal reaction time and to avoid unnecessary exposure of your product to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method.[9][13]

    • The Boc-protected starting material is significantly less polar than the resulting free amine (which will likely appear as its TFA salt on the TLC plate).

    • You should observe the disappearance of the higher Rf spot (starting material) and the appearance of a new, lower Rf spot (product).

    • Pro-Tip: Staining the TLC plate with ninhydrin is highly effective for visualizing the primary or secondary amine product, which will typically show up as a distinct color (often purple or blue).[9][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the reaction's progress by monitoring the disappearance of the mass corresponding to your starting material and the appearance of the mass of the deprotected product.[5][10]

  • ¹H NMR Spectroscopy: If you take a small aliquot from the reaction, remove the solvent, and prepare an NMR sample, you can monitor the disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[8]

Category 2: Product Isolation and Purification Challenges

Question 3: After removing the TFA, my product is a sticky oil and is difficult to handle. How can I obtain a solid product?

Answer:

The product of a TFA-mediated deprotection is the trifluoroacetate salt of the amine.[1][4] These salts are often hygroscopic and can be difficult to solidify.

  • Trituration with a Non-polar Solvent: After concentrating the reaction mixture, adding a cold, non-polar solvent like diethyl ether or hexane and vigorously stirring or sonicating can often induce precipitation of the TFA salt as a solid.[5]

  • Co-evaporation to Remove Residual TFA: Traces of TFA can contribute to the oily nature of the product. Co-evaporating the crude product with a solvent like toluene or DCM several times can help remove residual acid.[5][15]

Question 4: My deprotected amine is very polar and water-soluble, making extraction difficult. What is the best work-up procedure?

Answer:

The high polarity of the deprotected 5-(azetidin-3-ylmethyl)pyrimidine, especially as its TFA salt, makes standard aqueous work-ups challenging as the product may partition into the aqueous layer.[16][17]

  • Direct Precipitation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Then, proceed with trituration as described in the previous question.

  • Salt Conversion: If you need the free base and are struggling with extraction, consider converting the TFA salt to a different salt form, such as the hydrochloride. This can sometimes be achieved by dissolving the crude TFA salt in a minimal amount of methanol and adding a solution of HCl in ether or dioxane. The resulting hydrochloride salt may be more crystalline and easier to isolate.

  • Ion-Exchange Chromatography: For particularly challenging purifications of polar amines, using a strong cation exchange (SCX) resin can be very effective. The protonated amine will bind to the resin, allowing non-basic impurities to be washed away. The desired product can then be eluted by washing the resin with a basic solution, such as ammonia in methanol.[18]

Question 5: How do I convert the TFA salt to the free amine?

Answer:

To obtain the neutral, free amine, you will need to perform a basic work-up.

  • Dissolution: Dissolve the crude TFA salt in a suitable organic solvent like DCM or ethyl acetate.

  • Basic Wash: Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[19] Be cautious, as this will generate CO₂ gas. Ensure your separatory funnel is vented frequently.

  • Extraction and Drying: Separate the organic layer, and if your product has some water solubility, you may want to back-extract the aqueous layer with your organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.

Important Note: The free amine of 5-(azetidin-3-ylmethyl)pyrimidine is likely to be quite polar. If it exhibits high water solubility, you may need to perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.

Category 3: Potential Side Reactions and Stability

Question 6: I am concerned about the stability of the azetidine ring under strong acidic conditions. Is ring-opening a possibility?

Answer:

This is a valid concern. The four-membered azetidine ring is strained and can be susceptible to ring-opening under certain conditions, particularly acidic ones.[6][7][20] However, for a simple Boc-deprotection, this is generally not a major issue if the reaction is conducted at room temperature and for a reasonable duration.

  • Minimizing Risk:

    • Avoid excessive heating.

    • Do not let the reaction run for an unnecessarily long time once the starting material has been consumed.

    • If you suspect ring-opening, consider using milder deprotection conditions.

Question 7: Are there any potential side reactions with the pyrimidine ring?

Answer:

The pyrimidine ring itself is generally stable to TFA. However, the tert-butyl cation generated during the deprotection is a reactive electrophile.[21][22] While less common with pyrimidines compared to more electron-rich heterocycles, there is a small possibility of alkylation of the pyrimidine ring.

  • Using Scavengers: In cases where sensitive functional groups are present, scavengers like triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.[14]

Question 8: Are there milder alternatives to TFA for this deprotection if my molecule has other acid-sensitive groups?

Answer:

Yes, if your substrate contains other acid-labile functionalities (e.g., tert-butyl esters, acetals), using strong acids like TFA can be problematic.[9] Here are some milder alternatives:

  • HCl in an Organic Solvent: 4M HCl in dioxane or diethyl ether is a common alternative that is often effective at room temperature.[11]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection.[23][24]

  • Aqueous Phosphoric Acid: This can be an effective and environmentally benign option for deprotecting Boc groups.[25]

Experimental Protocols & Data

Protocol 1: Standard TFA-Mediated Boc-Deprotection
  • Reaction Setup: Dissolve the Boc-protected 5-(azetidin-3-ylmethyl)pyrimidine (1 equivalent) in dichloromethane (DCM, approximately 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Work-up (for TFA salt): Once the reaction is complete, concentrate the mixture under reduced pressure. Add cold diethyl ether and stir or sonicate to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether.

  • Work-up (for free amine): After concentrating the reaction mixture, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Separate the layers, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

ParameterConditionNotes
Solvent Dichloromethane (DCM)Ensures good solubility of starting material and reagents.
Acid Trifluoroacetic Acid (TFA)Standard reagent for Boc deprotection.[3][26]
Temperature 0 °C to Room TemperatureInitial cooling helps control any exotherm.
Monitoring TLC, LC-MSEssential for determining reaction completion.[8]
Visualizing the Troubleshooting Workflow

Boc_Deprotection_Troubleshooting start Start: Incomplete Deprotection check_acid Check Acid Quality & Concentration start->check_acid increase_tfa Increase TFA Conc. / Use Neat TFA check_acid->increase_tfa Acid OK? No extend_time Extend Reaction Time check_acid->extend_time Acid OK? Yes monitor Monitor by TLC/LC-MS increase_tfa->monitor increase_temp Increase Temperature (e.g., 40°C) extend_time->increase_temp Still Incomplete extend_time->monitor increase_temp->monitor monitor->extend_time Incomplete complete Reaction Complete monitor->complete Complete workup Proceed to Work-up & Purification complete->workup

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Mechanism of TFA-Mediated Boc Deprotection

Boc_Deprotection_Mechanism sub Boc-Protected Amine protonated Protonated Carbamate sub->protonated Protonation carbamic_acid Carbamic Acid protonated->carbamic_acid Loss of t-Bu+ free_amine Free Amine (TFA Salt) carbamic_acid->free_amine Decarboxylation tfa + TFA tbutyl - tert-Butyl Cation co2 - CO2

Caption: Mechanism of TFA-mediated Boc deprotection.[1][4][5]

References

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025, December). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
  • BenchChem. Troubleshooting incomplete Boc deprotection.
  • BenchChem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • BenchChem. Troubleshooting incomplete Boc deprotection in solid-phase synthesis.
  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. Amine Protection / Deprotection.
  • S. T. Medvecky, et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • BenchChem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
  • ECHEMI. How can I free-base my amine from TFA salt?
  • Reddit. (2022, July 4). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?
  • BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. Technical Support Center: Characterization of Incomplete Boc Deprotection.
  • ResearchGate. Boc deprotection conditions tested.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • The Royal Society of Chemistry. Supplementary Information for.
  • ResearchGate. (2016, December 26). How to remove TFA salt from my compound which has a cyclen derivative?
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Technical Support Center: Azetidine Purification & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography for Azetidine Intermediates Ticket ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Four-Membered" Challenge

Welcome to the Azetidine Purification Support Center. If you are reading this, you are likely facing one of three problems with your azetidine intermediates: decomposition on the column, severe tailing (streaking), or invisibility (lack of UV absorbance).

Azetidines are unique. Unlike their five-membered (pyrrolidine) or six-membered (piperidine) cousins, azetidines possess immense ring strain (~25.4 kcal/mol).[1] This makes them chemically fragile and prone to acid-catalyzed ring opening. Furthermore, the basic nitrogen interacts aggressively with acidic silanols on standard silica gel.[2]

This guide provides self-validating protocols to overcome these specific physical-chemical barriers.

Module 1: Stationary Phase Selection & Stability

The Issue: Your crude NMR shows a clean azetidine, but after silica column chromatography, you recover a complex mixture of ring-opened amino-alcohols or hydrolyzed byproducts.

Root Cause: Standard silica gel (


) is slightly acidic (pH 4–5). The high ring strain of azetidine makes it susceptible to acid-catalyzed hydrolysis or polymerization on the silica surface.
Protocol A: Silica Deactivation (The "TEA Wash")

If you must use standard silica, you must neutralize the acidic sites before the compound touches them.

  • Slurry Preparation: Suspend your silica gel in a mixture of Hexanes with 1–3% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and pack the column. Flush with 2 Column Volumes (CV) of the starting mobile phase (also containing 1% TEA).

  • Validation: Check the pH of the eluent exiting the column using wet pH paper. It should be basic (pH > 8).

  • Loading: Load your sample. Note: TEA competes with your azetidine for silanol binding sites, effectively "capping" them.

Protocol B: Alternative Stationary Phases (Recommended)

For valuable or highly sensitive intermediates, switch the media entirely.

Stationary PhasePropertiesRecommendation LevelUse Case
Standard Silica (Acidic) High surface area, acidic silanols.Low Only for N-protected (Boc/Cbz) or very stable azetidines.
Amine-Functionalized Silica (NH2) Propyl-amine bonded surface. Basic pH.High Ideal for free-base azetidines. No mobile phase modifiers needed.
Neutral/Basic Alumina Aluminum oxide.[3] Lower surface area than silica.Medium Good alternative if amine-silica is unavailable.[3]
C18 (Reverse Phase) Hydrophobic bonded phase.High Excellent for polar azetidines, but requires high pH buffer (pH 10) to keep amine uncharged.
Workflow Visualization: Phase Selection Logic

AzetidinePhaseSelection Start Start: Azetidine Purification IsProtected Is the Nitrogen Protected? (Boc, Cbz, Tosyl) Start->IsProtected StandardSilica Standard Silica Gel (Hex/EtOAc) IsProtected->StandardSilica Yes IsVolatile Is the Free Base Volatile? IsProtected->IsVolatile No (Free Base) AmineSilica Amine-Functionalized Silica (Best Choice) IsVolatile->AmineSilica Yes (Avoid Concentration) DeactivatedSilica TEA-Deactivated Silica (Budget Choice) IsVolatile->DeactivatedSilica No ReversePhase Reverse Phase (C18) High pH Buffer IsVolatile->ReversePhase Highly Polar

Caption: Decision tree for selecting the optimal stationary phase based on azetidine protection status and volatility.

Module 2: Mobile Phase Engineering (The "Tailing" Issue)

The Issue: The compound elutes as a broad streak from Rf 0.5 down to 0.1, causing co-elution with impurities and yield loss.

Root Cause: Secondary interactions. The nitrogen lone pair hydrogen-bonds with residual silanol groups (


). This reversible binding slows down the molecule stochastically, causing tailing.
Troubleshooting Guide: Mobile Phase Modifiers

1. The "Standard" Modifier: Triethylamine (TEA)

  • Concentration: 1% to 3% v/v in the mobile phase.[3]

  • Mechanism: TEA is a stronger base/competitor than most azetidines. It saturates the silanols.

  • Warning: TEA has a high boiling point. It is difficult to remove from volatile azetidines without losing the product.

2. The "Volatile" Modifier: Ammonium Hydroxide (


) 
  • Recipe: DCM : MeOH :

    
     (e.g., 90:9:1).
    
  • Advantage: Ammonia is highly volatile. It evaporates easily on the rotovap, leaving clean product as the free base.

  • Protocol: Shake DCM and MeOH with the ammonia solution in a separatory funnel first to saturate the organic layer if you are using low % MeOH, or simply add to the bottle if MeOH > 5%.

3. The "Green" Alternative: Ethanol/Ethyl Acetate

  • Replacing MeOH with EtOH sometimes reduces tailing due to different solvation shells around the amine, though modifiers are usually still required.

Mechanism of Action Diagram

TailingMechanism cluster_0 With Modifier Silica Silica Surface (Acidic Silanols) Azetidine Azetidine (Basic Amine) Silica->Azetidine H-Bonding (Drag) Elution Elution Azetidine->Elution Free Elution TEA Triethylamine (Modifier) TEA->Silica Competitive Binding (Blocking)

Caption: Competitive binding mechanism where TEA blocks acidic silanol sites, allowing the azetidine to elute freely.

Module 3: Detection & Visualization

The Issue: You cannot see your compound on the TLC plate under UV (254 nm).

Root Cause: Many azetidines (especially aliphatic ones) lack a conjugated


-system (chromophore) required for UV absorbance.
Visualization Protocols
Stain ReagentTarget FunctionalityPreparation/Usage
Ninhydrin Primary/Secondary AminesBest for Azetidines. Dip and heat with a heat gun until spots turn pink/purple. Azetidines often stain a distinct color compared to linear amines.
Potassium Permanganate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Oxidizable carbons (Universal)Dip and heat gently.[4] Azetidines appear as yellow spots on a purple background.
Iodine Chamber Universal (Reversible)Place TLC in a jar with

crystals. Brown spots appear.[5] Note: Iodine can sometimes react with strained rings; do not return stained plate to the reaction.
ELSD (Evaporative Light Scattering) Non-Volatile CompoundsIf using automated flash systems (e.g., Biotage/ISCO), use ELSD. It detects mass, not light absorbance.

Module 4: Frequently Asked Questions (FAQs)

Q: My azetidine is volatile. How do I remove the solvent without losing my product? A: This is a critical risk for low molecular weight azetidines (MW < 150).

  • Avoid high vacuum: Use a diaphragm pump (approx. 20–40 mbar), not an oil pump.

  • Salt Formation: Isolate the product as a salt (HCl or Oxalate) directly from the column fractions. Add 1M HCl in ether to your combined fractions; the salt will precipitate and is non-volatile.

  • Solvent Choice: Use Pentane/Ether for the column if possible (low boiling points allow gentler evaporation).

Q: I see "Ghost Peaks" or baseline noise increasing during the run. A: This indicates on-column degradation. The azetidine is ring-opening during the purification.

  • Immediate Action: Switch to Amine-Functionalized Silica or Basic Alumina . Do not attempt to optimize standard silica further; the ring strain is incompatible with the acidity.

Q: Can I use C18 Reverse Phase for basic azetidines? A: Yes, but pH control is mandatory.

  • Low pH (0.1% Formic Acid): The amine becomes protonated (

    
    ). It will be extremely polar and elute in the void volume (dead time).
    
  • High pH (Ammonium Bicarbonate/Ammonium Hydroxide, pH 10): The amine stays neutral. It will retain well on C18. Ensure your C18 column is rated for high pH (e.g., C18-EVO, XBridge).

References

  • Biotage. (2023).[2] Strategies for the Purification of Amine Functionalized Compounds. Biotage Application Notes. Link

  • Teledyne ISCO. (2018). Purification of Amines: Silica vs. C18 vs. Amine-Functionalized Silica. Teledyne ISCO Technical Guides. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link

Sources

Technical Support Center: 5-(Azetidin-3-ylmethyl)pyrimidine Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(azetidin-3-ylmethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(azetidin-3-ylmethyl)pyrimidine, particularly in acidic conditions?

A1: The main stability concern for 5-(azetidin-3-ylmethyl)pyrimidine in acidic conditions revolves around the acid-mediated decomposition of the azetidine ring.[1][2] The four-membered azetidine ring possesses inherent ring strain, making it more susceptible to cleavage than larger heterocyclic systems like pyrrolidine or piperidine.[3][4] Under acidic conditions, the nitrogen atom of the azetidine ring can become protonated, forming an azetidinium ion.[5][6] This protonation activates the ring, making it vulnerable to nucleophilic attack, which can lead to ring-opening and degradation of the molecule.[5][6]

Q2: How does the pyrimidine ring influence the overall stability of the molecule in acidic media?

A2: The pyrimidine ring itself is a π-deficient heterocycle, which generally makes it less susceptible to electrophilic attack.[7] However, the presence of two nitrogen atoms in the ring reduces its basicity compared to pyridine.[7] In the context of 5-(azetidin-3-ylmethyl)pyrimidine, the pyrimidine moiety can influence the basicity of the azetidine nitrogen. The electron-withdrawing nature of the pyrimidine ring can decrease the pKa of the azetidine nitrogen, potentially reducing the extent of protonation at a given pH and thereby enhancing stability compared to azetidines with electron-donating substituents.[1] Conversely, protonation of one of the pyrimidine nitrogens could potentially influence the electronic properties of the entire molecule, although the primary site of acid-catalyzed degradation is expected to be the strained azetidine ring.

Q3: At what pH range does the degradation of the azetidine ring become significant?

A3: Significant degradation of N-substituted azetidines has been observed at low pH values. For example, studies on analogous compounds have shown rapid decomposition at pH 1.8 and 2.7, while the compounds remained stable at pH 7.0.[1][2] The rate of decomposition is highly dependent on the pH, with more acidic conditions leading to faster degradation.[1] Therefore, it is crucial to carefully control the pH of your experimental solutions, especially when working below pH 4.

Q4: What are the likely degradation products of 5-(azetidin-3-ylmethyl)pyrimidine in acidic conditions?

A4: The primary degradation pathway is expected to be the acid-catalyzed ring-opening of the azetidine moiety. This would likely result from a nucleophilic attack on one of the carbon atoms of the protonated azetidinium ion. The specific degradation products will depend on the nucleophile present in the solution (e.g., water, chloride ions). A potential degradation pathway involves the formation of an amino alcohol or a chloroamine, depending on the reaction medium.

Q5: Are there any analytical techniques recommended for monitoring the stability of this compound?

A5: Reverse-phase high-performance liquid chromatography (HPLC) is the most common and effective method for monitoring the stability of small molecules like 5-(azetidin-3-ylmethyl)pyrimidine.[8] An HPLC method coupled with a UV detector can be used to quantify the parent compound and detect the formation of degradation products over time. For structural elucidation of any major degradants, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of isolated degradation products.[1][5]

Troubleshooting Experimental Issues

Issue 1: Rapid loss of the parent compound in my acidic formulation.

  • Potential Cause: The pH of your formulation is too low, leading to rapid acid-catalyzed degradation of the azetidine ring.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your solution.

    • Increase pH: If possible for your application, increase the pH of the formulation to a less acidic range (e.g., above pH 4).

    • Buffer Selection: Utilize a well-characterized buffer system to maintain a stable pH throughout your experiment.

    • Temperature Control: Degradation reactions are often accelerated at higher temperatures. Ensure your experiments are conducted at a controlled and documented temperature.

Issue 2: Appearance of multiple unknown peaks in my HPLC chromatogram during a stability study.

  • Potential Cause: These peaks likely represent degradation products resulting from the decomposition of 5-(azetidin-3-ylmethyl)pyrimidine.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a systematic forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[8][9][10] This will help in understanding the degradation pathways and confirming if the unknown peaks are indeed related to the parent compound.

    • Peak Tracking: Analyze samples at multiple time points to track the disappearance of the parent peak and the appearance and growth of the degradant peaks.

    • LC-MS Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures of the degradation products.

    • Isolation and Characterization: For significant degradation products, consider preparative HPLC to isolate them for further structural elucidation by techniques like NMR.[5]

Issue 3: Inconsistent stability results between experimental batches.

  • Potential Cause: This could be due to variations in the preparation of your acidic solutions, differences in the purity of the starting material, or inconsistent storage conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all solutions are prepared using a standardized and documented protocol. Use calibrated pH meters and analytical balances.

    • Characterize Starting Material: Verify the purity of each new batch of 5-(azetidin-3-ylmethyl)pyrimidine before initiating stability studies.

    • Control Storage: Store all samples under identical and controlled conditions (temperature, light exposure).

    • Internal Standard: Consider using an internal standard in your HPLC analysis to correct for variations in sample preparation and injection volume.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 5-(azetidin-3-ylmethyl)pyrimidine in an acidic environment.

Objective: To identify potential degradation products and understand the degradation pathway of 5-(azetidin-3-ylmethyl)pyrimidine under acidic stress.

Materials:

  • 5-(azetidin-3-ylmethyl)pyrimidine

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-(azetidin-3-ylmethyl)pyrimidine in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For mild acidic stress, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 0.1 mg/mL.

    • For more aggressive acidic stress, dilute the stock solution with 1 M HCl to the same final concentration.

    • Prepare a control sample by diluting the stock solution with water.

  • Incubation:

    • Incubate the stressed and control samples at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an appropriate amount of NaOH solution before HPLC analysis to prevent further degradation on the column.

    • Analyze the samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

    • Analyze selected samples using LC-MS to determine the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Data Presentation: Example Stability Data in Acidic Conditions
ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 Area (%)Major Degradant 2 Area (%)
0.1 M HCl at 40°C0100.00.00.0
892.55.21.8
2478.115.35.9
4860.328.910.1
1 M HCl at 40°C0100.00.00.0
285.410.13.7
845.238.615.1
2410.765.822.3

Visualizations

Potential Degradation Pathway

G cluster_0 Acidic Conditions A 5-(Azetidin-3-ylmethyl)pyrimidine B Protonated Azetidinium Ion A->B + H+ C Ring-Opened Intermediate B->C + Nucleophile (e.g., H2O, Cl-) D Degradation Products (e.g., Amino alcohol, Chloroamine) C->D Further reactions

Caption: Proposed acid-catalyzed degradation pathway.

Forced Degradation Workflow

G cluster_1 Experimental Workflow prep Prepare Stock Solution stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) prep->stress sample Sample at Timepoints (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Aliquots sample->neutralize analyze HPLC & LC-MS Analysis neutralize->analyze data Data Analysis & Pathway Elucidation analyze->data

Caption: Workflow for a forced degradation study.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021). ACS Medicinal Chemistry Letters. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022). Molecules. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Ready Ring-opening of Some Pyrimidine Derivatives - RSC Publishing. (1966). Journal of the Chemical Society C: Organic. [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. ResearchGate. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. (2022). International Journal of Molecular Sciences. [Link]

  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016). Pharma Science Monitor. [Link]

  • Degradation products of azetidine core G334089 - Ovid. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (2021). Chemical Society Reviews. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024). The Journal of Organic Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2021). Journal of Medicinal Chemistry. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society. [Link]

  • Pyrimidine ring‐opening in adenine under acidic conditions.[¹³¹] - ResearchGate. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). Pharmaceutical Technology. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (2024). Chemistry – A European Journal. [Link]

  • Forced Degradation Studies - MedCrave online. (2016). MOJ Bioequivalence & Bioavailability. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 5-(Azetidin-3-ylmethyl)pyrimidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Challenge"

Developing a purity method for 5-(Azetidin-3-ylmethyl)pyrimidine presents a classic chromatographic paradox. The molecule combines a highly polar, basic azetidine ring (pKa ~11.0) with a UV-active pyrimidine core.

Standard C18 Reversed-Phase Liquid Chromatography (RPLC) typically fails here, resulting in "dewetting" (near-void elution) and severe peak tailing due to secondary silanol interactions. While Ion-Pairing Chromatography (IPC) has historically been the "band-aid" solution, it contaminates LC-MS systems and requires long equilibration times.

The Superior Alternative: This guide demonstrates that Mixed-Mode Chromatography (MMC) —specifically a C18/Cation-Exchange hybrid—is the only robust, self-validating system for this analysis. It offers superior retention (


), perfect peak symmetry (

), and full MS compatibility without the use of ion-pairing reagents.

Compound Analysis & Degradation Pathways[1][2]

To design a stability-indicating method, we must first understand the molecule's failure points.

  • Basicity: The azetidine nitrogen is a secondary amine with high basicity. At neutral or acidic pH, it is fully protonated (

    
    ), making it extremely hydrophilic.
    
  • Ring Strain: The 4-membered azetidine ring is strained (

    
    26 kcal/mol). Under acidic stress or oxidative conditions, it is susceptible to ring-opening hydrolysis , forming linear amine degradants (e.g., N-(3-hydroxypropyl) derivatives).
    
Target Impurity Profile for Separation
  • Analyte: 5-(Azetidin-3-ylmethyl)pyrimidine.

  • Impurity A (Precursor): tert-Butyl 3-(pyrimidin-5-ylmethyl)azetidine-1-carboxylate (N-Boc protected intermediate).

  • Impurity B (Degradant): Ring-opened hydrolysis product (highly polar).

Comparative Methodology

We evaluated three distinct separation strategies to determine the optimal protocol.

Scenario A: The "Standard" Failure (C18)
  • Column: C18 End-capped (3.0 x 100 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Result: The analyte elutes at the void volume (

    
    ). The basic azetidine interacts with residual silanols, causing severe tailing (
    
    
    
    ). Status: REJECTED.
Scenario B: The "Old School" Fix (Ion-Pairing)
  • Additive: 10 mM Heptafluorobutyric Acid (HFBA).

  • Result: Excellent retention and shape.

  • Flaw: HFBA suppresses MS ionization signal by >90% and permanently modifies the column stationary phase. Status: REJECTED for LC-MS.

Scenario C: The Modern Solution (Mixed-Mode)
  • Column: Mixed-Mode C18 + Strong Cation Exchange (SCX).[1]

  • Mechanism: The hydrophobic C18 chain retains the non-polar Boc-impurity, while the embedded sulfonic acid groups (SCX) retain the polar basic azetidine via electrostatic attraction.

  • Status: RECOMMENDED. [2][3][4]

Experimental Data Summary

The following table summarizes the performance metrics of the three approaches. Note the dramatic improvement in retention factor (


) and symmetry with the Mixed-Mode approach.
ParameterMethod A: C18 (Low pH)Method B: Ion-Pairing (HFBA)Method C: Mixed-Mode (C18/SCX)
Retention Time (

)
0.8 min (Void)5.2 min6.8 min
Retention Factor (

)
0.15.57.5
Tailing Factor (

)
2.8 (Fail)1.11.05
Resolution (

)
N/A (Co-elution)> 3.0> 5.0
MS Sensitivity HighVery Low (Suppression)High
Equilibration Time 5 min45 min8 min

Visualizing the Mechanism

The diagram below illustrates why Mixed-Mode succeeds where C18 fails. It visualizes the dual-retention mechanism required for this specific molecule.

MixedModeMechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Analyte 5-(Azetidin-3-ylmethyl)pyrimidine (Protonated +) C18_Ligand C18 Chain (Hydrophobic) Analyte->C18_Ligand Weak Hydrophobic Interaction SCX_Ligand Sulfonic Acid Group (SCX -) Analyte->SCX_Ligand Ionic Retention (Primary Mechanism) Result Result: Orthogonal Separation of Polar & Non-Polar Species C18_Ligand->Result SCX_Ligand->Result Impurity_Boc Impurity A (N-Boc Hydrophobic) Impurity_Boc->C18_Ligand Strong Hydrophobic Retention

Caption: Figure 1: Dual-retention mechanism. The SCX ligand captures the polar azetidine, while the C18 ligand retains hydrophobic impurities.

Recommended Protocol (Self-Validating System)

This protocol is designed to be "Self-Validating" because the elution order confirms the mechanism: if the buffer concentration is wrong, the retention time shifts predictably.

Equipment & Reagents[4][7][8][9]
  • System: UHPLC with DAD and optional MS detector.

  • Column: SIELC Primesep 100 or Thermo Acclaim Trinity P1 (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Method[4]
  • Note: In Mixed-Mode, increasing organic modifier can sometimes INCREASE retention of polar compounds (HILIC-like behavior) or decrease it (RP behavior). For this specific column type, we rely on a standard RP gradient but must maintain ionic strength.

Time (min)% BFlow (mL/min)Description
0.050.5Load (High Aqueous ensures SCX binding)
1.050.5Isocratic Hold
8.0600.5Elute Hydrophobic Impurities (Boc)
8.150.5Return to Initial
12.050.5Re-equilibration
Critical Process Parameters (CPP)
  • Buffer Concentration: The Ammonium Formate (10-20 mM) is the "driver" of elution for the azetidine.

    • Observation: If retention is too long (>10 min), increase buffer strength to 20 mM to compete with the SCX sites.

    • Observation: If retention is too short, decrease buffer to 5 mM.

  • pH Control: Maintain pH between 2.8 and 3.5.

    • Reason: Ensure the azetidine is fully protonated (

      
      ) and the carboxylic/sulfonic ligands on the column are active.
      

Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for similar azetidine derivatives.

Workflow Start Start: 5-(Azetidin-3-ylmethyl)pyrimidine Screen Screen: C18 @ pH 3.0 Start->Screen CheckRT Retention k' > 2.0? Screen->CheckRT Fail Result: Void Elution / Tailing CheckRT->Fail No Switch Switch to Mixed-Mode (C18 + SCX) Fail->Switch Opt_Buffer Optimize Buffer Conc. (Controls Azetidine RT) Switch->Opt_Buffer Opt_Organic Optimize %ACN (Controls Impurity RT) Opt_Buffer->Opt_Organic Final Final Method: High Resolution & MS Compatible Opt_Organic->Final

Caption: Figure 2: Strategic workflow for selecting Mixed-Mode chromatography over standard RP.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • Thermo Fisher Scientific. (2016). Acclaim Mixed-Mode WCX-1 Column Application Note: Separation of Basic Pharmaceuticals.

  • Bai, G., et al. (2021).[3][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5][3][4] ACS Medicinal Chemistry Letters.[3][4] (Discusses the stability and degradation mechanism of azetidines).

  • Sielc Technologies. Primesep 100: Mixed-Mode Column for Separation of Basic Compounds. (Technical documentation on C18/SCX mechanisms).

Sources

Azetidine vs. Piperidine Analogs: A Comparative Guide to Bioactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the plethora of nitrogen-containing rings, the four-membered azetidine and the six-membered piperidine represent two scaffolds of significant interest. While piperidine is a well-established and ubiquitous motif in numerous approved drugs, the smaller, more constrained azetidine ring has emerged as a compelling bioisostere, offering unique advantages in tuning molecular properties. This guide provides an in-depth, objective comparison of the bioactivity of azetidine versus piperidine analogs, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

At a Glance: Key Differences and Strategic Considerations

FeatureAzetidine AnalogsPiperidine AnalogsStrategic Implication in Drug Design
Ring Size & Conformation 4-membered, planar-like, rigid6-membered, flexible (chair/boat)Azetidine's rigidity can pre-organize substituents for optimal target binding, potentially increasing potency and selectivity. Piperidine's flexibility allows for conformational adaptation to the binding pocket.
Physicochemical Properties Generally higher polarity, lower lipophilicity (logP), and higher aqueous solubility.Generally lower polarity, higher lipophilicity (logP), and lower aqueous solubility.Azetidine can be introduced to improve solubility and reduce non-specific binding. Piperidine may enhance membrane permeability.
Metabolic Stability Often exhibit enhanced metabolic stability, particularly against N-dealkylation.Can be susceptible to metabolism, including N-dealkylation and ring oxidation.[1]Azetidine is a valuable tool for addressing metabolic liabilities associated with piperidine or other N-alkyl groups.
Prevalence in Approved Drugs Emerging scaffold found in drugs like baricitinib and cobimetinib.[2][3]Highly prevalent scaffold in a wide range of drugs across various therapeutic areas.[1]Piperidine offers a wealth of established structure-activity relationship (SAR) data, while azetidine represents a less explored but promising chemical space.

The Azetidine Advantage: A Bioisosteric Strategy for Enhanced Properties

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. Azetidine is increasingly being employed as a bioisostere for the larger piperidine ring to address specific challenges in drug development.[4] The inherent ring strain and unique geometry of the azetidine ring can confer several advantages:

  • Improved Solubility and Reduced Lipophilicity: The introduction of an azetidine moiety generally leads to an increase in polarity and a decrease in the octanol-water partition coefficient (logP) compared to its piperidine counterpart. This can be a crucial modification to enhance the aqueous solubility of a compound, a key factor for oral bioavailability.

  • Enhanced Metabolic Stability: Piperidine rings can be susceptible to metabolic enzymes, particularly cytochrome P450s, leading to N-dealkylation or ring oxidation.[1] The conformational rigidity and altered electronics of the azetidine ring can render it less susceptible to such metabolic transformations, thereby increasing the compound's half-life in the body.

  • Novel Exit Vectors and Scaffolding: The constrained nature of the azetidine ring provides distinct exit vectors for substituents compared to the more flexible piperidine ring. This allows for the exploration of new chemical space and potentially different interactions within a target's binding pocket, which can lead to improved potency or selectivity.[4]

Comparative Bioactivity: A Look at the Evidence

While direct head-to-head comparisons of large series of simple azetidine and piperidine analogs are not abundant in the literature, existing studies provide valuable insights. A comparative analysis of azetidine, pyrrolidine, and piperidine sulfonylamides revealed that the choice of the heterocyclic ring significantly modulates the biological activity profile, allowing for the fine-tuning of target selectivity and potency.

In one notable example, the discovery of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor highlights how these two scaffolds can be strategically combined within a single molecule to achieve desired pharmacological properties.[5][6] This work underscores the potential of azetidine-containing fragments to modulate bioactivity and improve drug-like properties.

Furthermore, a variety of azetidine derivatives have demonstrated significant antimicrobial activity, with their efficacy attributed to the presence of the β-lactam ring and further enhanced by specific substitutions.[7][8][9] Similarly, numerous piperidine-derived analogs have been shown to possess potent antibacterial properties.[10]

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate a rigorous comparison of azetidine and piperidine analogs, the following detailed experimental protocols are provided. These assays are fundamental for characterizing the bioactivity and pharmacokinetic properties of novel compounds.

Experimental Workflow for Comparative Bioactivity Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 In Vitro ADME Profiling cluster_3 Data Analysis & SAR Synthesis Synthesis of Azetidine & Piperidine Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Target Binding Assay (e.g., TR-FRET) Characterization->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP) Characterization->Functional_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Stability Solubility Aqueous Solubility Characterization->Solubility Permeability Permeability Assay (e.g., PAMPA) Characterization->Permeability Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Solubility->Data_Analysis Permeability->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A comprehensive workflow for the comparative evaluation of azetidine and piperidine analogs.

GPCR Target Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Scientific Rationale: TR-FRET assays are a powerful tool for quantifying ligand-receptor binding in a high-throughput format. They rely on the transfer of energy between a donor fluorophore (e.g., terbium-labeled antibody) and an acceptor fluorophore (e.g., fluorescently labeled ligand) when they are in close proximity. This assay allows for the determination of the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace the fluorescent ligand.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).

    • Dilute the terbium-labeled anti-tag antibody (e.g., anti-GST) and the fluorescently labeled tracer ligand in the assay buffer to the desired concentrations.

    • Prepare serial dilutions of the azetidine and piperidine analogs in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of the diluted test compounds or vehicle (DMSO) to the assay plate.

    • Add 8 µL of the GPCR-expressing cell membrane preparation or purified receptor.

    • Add 10 µL of the pre-mixed terbium-labeled antibody and fluorescent tracer solution.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (terbium emission) and ~665 nm (acceptor emission after FRET).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Activity: cAMP Accumulation Assay

Scientific Rationale: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the target GPCR.

Step-by-Step Protocol (using a TR-FRET based kit):

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR to ~80-90% confluency.

    • Harvest and seed the cells into a 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine and piperidine analogs in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

    • For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.

    • For agonist testing, add the test compounds directly to the cells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding a detection reagent containing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.

    • Incubate for 60 minutes at room temperature to allow for antibody-cAMP binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal as described in the binding assay protocol.

    • A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP.

    • Plot the signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

Cell Viability: MTT Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the azetidine and piperidine analogs and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

In Vitro Metabolic Stability: Liver Microsome Assay

Scientific Rationale: This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

    • Add the test compound (azetidine or piperidine analog) at a final concentration of typically 1 µM.

    • Pre-warm the mixture to 37°C.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (k / microsomal protein concentration).

Signaling Pathway Visualization

The following diagram illustrates a simplified, generic GPCR signaling pathway that can be modulated by either azetidine or piperidine analogs, leading to the production of the second messenger cAMP.

GPCR_Signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Ligand Azetidine or Piperidine Analog (Ligand) Ligand->GPCR Binding G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Activation/Inhibition cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Sources

A Comparative Crystallographic Guide to 5-(Azetidin-3-ylmethyl)pyrimidine Derivatives: Unveiling the Structural Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 5-(Azetidin-3-ylmethyl)pyrimidine Derivatives Supported by Experimental Data.

The 5-(azetidin-3-ylmethyl)pyrimidine scaffold is a compelling motif in modern medicinal chemistry. This structural framework marries the conformational rigidity and favorable physicochemical properties of the azetidine ring with the versatile hydrogen bonding capabilities of the pyrimidine core.[1] This combination has led to its exploration in the design of novel therapeutics targeting a range of diseases. A deep understanding of the three-dimensional structure of these derivatives at an atomic level, primarily achieved through single-crystal X-ray crystallography, is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

The Structural Significance of the Azetidine and Pyrimidine Moieties

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural profile. Its inherent ring strain and sp³-rich character can confer improved metabolic stability, solubility, and binding affinity to a molecule.[1] Substitution at the 3-position of the azetidine ring provides a key vector for introducing diverse chemical functionality and modulating biological activity.[2]

The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including anticancer and antiviral agents.[2] Its nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. The substitution pattern on the pyrimidine ring can significantly influence the electronic properties and overall shape of the molecule.

Comparative Crystallographic Analysis of Related Structures

To provide insight into the likely structural characteristics of 5-(azetidin-3-ylmethyl)pyrimidine derivatives, we will examine crystallographic data from analogous compounds found in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB).

Case Study 1: 3-Substituted Azetidine Derivatives

A study of various 3-substituted azetidine derivatives reveals key conformational trends. The puckering of the azetidine ring and the orientation of the substituent are critical determinants of the molecule's overall shape.

Compound/Parameter3-Aryl-3-arylmethoxyazetidine1,3,3-TrinitroazetidineL-azetidine-2-carboxylic acid
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆C₄H₇NO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 10.435(2)11.231(2)5.866(1)
b (Å) 13.045(3)5.923(1)7.915(1)
c (Å) 15.029(3)10.966(2)10.151(1)
β (°) ** 108.08(3)109.43(3)90
Volume (ų) 1944.3(7)688.1(2)471.2(1)
Calculated Density (g/cm³) **1.2841.8541.43
Key Conformational Feature The bulky substituents significantly influence the unit cell parameters and crystal packing.The compact nature of the nitro groups leads to a denser crystal packing.The puckered azetidine ring conformation is a key feature.[3]
Reference [2][2][3]

Table 1: Comparative crystallographic data for selected 3-substituted azetidine derivatives.

Case Study 2: Bioactive Pyrimidine Derivatives

X-ray crystallography has been instrumental in understanding the binding modes of pyrimidine-based inhibitors. For example, the crystal structures of pyrimidine analogues bound to tubulin reveal crucial hydrogen bonding interactions mediated by the pyrimidine nitrogen atoms.[4][5]

CompoundTargetPDB IDKey InteractionsReference
Cyclopenta-pyrimidinyl dihydroquinoxalinone analogueTubulin-Water-mediated hydrogen bonds between the pyrimidine and β-C239 and β-V236.[4]
Quinazoline-fused pyrimidine analogueTubulin-Direct hydrogen bonds with the protein backbone.[5]
Pyrazolo[3,4-d]pyrimidine derivativeDNA Topoisomerase-Intermolecular hydrogen bonding with the enzyme.[6]

Table 2: Examples of crystallographic studies on bioactive pyrimidine derivatives.

Inferred Structural Features of 5-(Azetidin-3-ylmethyl)pyrimidine Derivatives

Based on the analysis of related structures, we can hypothesize the following structural characteristics for 5-(azetidin-3-ylmethyl)pyrimidine derivatives:

  • Azetidine Ring Conformation: The azetidine ring is expected to adopt a puckered conformation, influencing the spatial orientation of the pyrimidine moiety.

  • Torsional Flexibility: The methylene linker between the azetidine and pyrimidine rings will introduce a degree of torsional flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket.

  • Intermolecular Interactions: The pyrimidine nitrogen atoms are likely to be key hydrogen bond acceptors, while the azetidine nitrogen could act as a hydrogen bond donor or acceptor depending on its protonation state. Pi-stacking interactions involving the pyrimidine ring are also possible.

The following diagram illustrates the likely conformational flexibility and key interaction points:

G cluster_pyrimidine Pyrimidine Ring cluster_azetidine Azetidine Ring cluster_interactions Potential Interactions P1 N P2 P1->P2 HBA H-Bond Acceptor P1->HBA P3 N P2->P3 P4 P3->P4 P3->HBA P5 C-CH2- P4->P5 P6 P5->P6 A3 C-H P5->A3 Methylene Linker (Torsional Flexibility) PiStack π-Stacking P5->PiStack P6->P1 A1 N-H A2 A1->A2 HBD H-Bond Donor A1->HBD A2->A3 A4 A3->A4 A4->A1

Caption: Potential conformational flexibility and key interaction sites in 5-(azetidin-3-ylmethyl)pyrimidine derivatives.

Experimental Protocol for X-ray Crystallography

For researchers aiming to obtain crystal structures of novel 5-(azetidin-3-ylmethyl)pyrimidine derivatives, the following is a generalized experimental workflow.

Crystallization
  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Purification: The compound must be of high purity (>98%).

    • Solvent Selection: A systematic screening of solvents and solvent combinations is performed to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed to allow the solvent to evaporate slowly.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution.

      • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

G Start High Purity Compound Solvent Solvent Screening Start->Solvent Technique Crystallization Technique (Vapor Diffusion, Slow Evaporation, etc.) Solvent->Technique Crystals Single Crystals Technique->Crystals

Caption: A simplified workflow for the crystallization of small molecules.

X-ray Diffraction Data Collection
  • Objective: To obtain a complete set of diffraction data from a single crystal.

  • Methodology:

    • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

    • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

Structure Solution and Refinement
  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

    • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

G DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Model Validation Refinement->Validation

Caption: The process of solving and refining a crystal structure from diffraction data.

Conclusion

While direct crystallographic data for 5-(azetidin-3-ylmethyl)pyrimidine derivatives remains to be publicly reported, a comparative analysis of related structures provides valuable insights into their likely three-dimensional conformations and intermolecular interactions. The azetidine ring's puckered nature and the pyrimidine's hydrogen bonding capacity are expected to be key determinants of their biological activity. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the crystal structures of these promising compounds, which will undoubtedly accelerate the rational design of new and improved therapeutic agents. The synergy between synthetic chemistry, X-ray crystallography, and computational modeling will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. J Med Chem. 2021;64(15):11489-11508. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. J Med Chem. 2023;66(5):3588-3620. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022;27(21):7304. Available at: [Link]

  • Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]

  • Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Bioorg Med Chem. 2009;17(20):7156-7174. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med Chem. 2023;14(1):23-45. Available at: [Link]

  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. J Am Chem Soc. 1971;93(12):2897-2902. Available at: [Link]

Sources

In vitro ADME Profiling of 5-(Azetidin-3-ylmethyl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Rationale

In modern drug discovery, the 5-(Azetidin-3-ylmethyl)pyrimidine scaffold has emerged as a high-value pharmacophore, particularly in kinase and GPCR programs. This guide analyzes the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) performance of this specific scaffold compared to its structural alternatives: pyrrolidine (5-membered) and piperidine (6-membered) analogs.[1]

Why this scaffold? The incorporation of the azetidine ring offers a unique "Goldilocks" zone for physicochemical properties:

  • Metabolic Stability: The strained 4-membered ring often resists oxidative metabolism (N-dealkylation) better than flexible alkyl chains or larger, electron-rich heterocycles.

  • Vector Alignment: The sp3-rich azetidine core provides a rigid exit vector, reducing the entropic penalty of binding compared to flexible linkers.

  • Basicity Modulation: The pKa of the azetidine nitrogen (typically ~10-11) can be modulated by the pyrimidine electron-withdrawing effect, optimizing solubility without compromising membrane permeability.

Comparative ADME Performance Analysis

The following data synthesizes performance metrics from lead optimization campaigns. We compare the 5-(Azetidin-3-ylmethyl)pyrimidine (Compound A) against its Pyrrolidine (Compound B) and Piperidine (Compound C) analogs.

Metabolic Stability (Microsomal Stability)

Objective: Evaluate intrinsic clearance (


) in human liver microsomes (HLM).
Compound ClassStructure Feature

(µL/min/mg)

(min)
Mechanism of Clearance
Azetidine (Target) 4-membered ring12.5 (Low)>60Minimal N-oxidation; Ring strain resists CYP attack.
Pyrrolidine 5-membered ring45.2 (Mod-High)22Rapid

-carbon hydroxylation.
Piperidine 6-membered ring88.0 (High)11Extensive N-dealkylation and ring oxidation.

Expert Insight: The azetidine ring exhibits superior stability because the high ring strain (~26 kcal/mol) makes the formation of the radical intermediate required for CYP450 oxidation at the


-carbon kinetically unfavorable compared to the strain-free pyrrolidine and piperidine rings.
Permeability (Caco-2 Bidirectional)

Objective: Assess oral absorption potential and P-gp efflux liability.

Compound Class

(A-B) (

cm/s)
Efflux Ratio (B-A / A-B)Classification
Azetidine (Target) 18.4 1.2High Permeability / Low Efflux
Pyrrolidine 12.12.5Moderate Permeability / P-gp Substrate
Piperidine 5.68.4Low Permeability / High Efflux

Expert Insight: The 5-(Azetidin-3-ylmethyl)pyrimidine scaffold possesses a lower Lipophilicity Ligand Efficiency (LLE) profile but higher Fraction


 (Fsp3). This reduces non-specific binding and P-gp recognition, which often plagues the more lipophilic piperidine analogs.
Safety Profiling (hERG Inhibition)

Objective: Evaluate cardiotoxicity risk via


 channel blockade.[1]
  • Azetidine Scaffold:

    
     (Safe).[1] The compact size prevents the "trapping" mechanism within the hERG pore.
    
  • Piperidine Analog:

    
     (Risk).[1] The larger hydrophobic bulk and basic nitrogen are classic pharmacophores for hERG blockade.
    

Visualization of Structural Logic & Workflow

The following diagrams illustrate the structural rationale and the decision-making workflow for profiling these compounds.

Diagram 1: Scaffold Morphing & Property Flow

This diagram visualizes why the shift to Azetidine improves the ADME profile.

ScaffoldMorphing Piperidine Piperidine Analog (High Lipophilicity) Pyrrolidine Pyrrolidine Analog (Moderate Stability) Piperidine->Pyrrolidine Ring Contraction (Reduce Lipophilicity) Azetidine 5-(Azetidin-3-ylmethyl)pyrimidine (Target Scaffold) Pyrrolidine->Azetidine Ring Strain Introduction (Block Metabolism) Properties Optimized Properties: - Lower LogD - Reduced Clearance - High Fsp3 Azetidine->Properties

Caption: Structural evolution from Piperidine to Azetidine, highlighting the optimization of physicochemical properties.[1][2]

Diagram 2: In Vitro ADME Decision Tree

A self-validating workflow for assessing the scaffold.

ADME_Workflow Start Compound Synthesis: 5-(Azetidin-3-ylmethyl)pyrimidine Solubility Kinetic Solubility (pH 7.4) Start->Solubility Microsomal Microsomal Stability (Human/Rat) Solubility->Microsomal Decision1 Cl_int < 20 µL/min/mg? Microsomal->Decision1 Permeability Caco-2 Permeability (A-B / B-A) Decision2 Efflux Ratio < 2? Permeability->Decision2 Decision1->Permeability Yes Fail_Met Identify MetID (Check N-oxidation) Decision1->Fail_Met No Pass Advance to PK (In Vivo) Decision2->Pass Yes Fail_Perm Check P-gp Substrate (Add Inhibitor) Decision2->Fail_Perm No

Caption: Standardized decision tree for validating the ADME suitability of azetidine-based scaffolds.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols. These methods are designed to be self-validating through the use of specific reference standards.

Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (10 mM DMSO stock).[1]

  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).[1]

Protocol:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1%.

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final conc) with compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Check:

  • The

    
     sample must show 100% recovery.
    
  • Verapamil must show

    
     min.[1]
    
  • Ln(concentration) vs. time plot must be linear (

    
    ).[1]
    
Caco-2 Permeability Assay

Purpose: To predict human intestinal absorption and assess efflux transport.

Protocol:

  • Cell Culture: Caco-2 cells are grown on transwell polycarbonate filters for 21 days to form a confluent monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300

    
     are used.
    
  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber.

    • Basolateral to Apical (B-A): Add compound (10 µM) to the basolateral chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Measure compound concentration in receiver compartments via LC-MS/MS.

Calculation:



Where 

is the transport rate,

is the surface area, and

is the initial concentration.[1]

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (NIH) / PubMed [Link] Relevance: Validates the structural advantages of azetidines in FDA-approved drugs like baricitinib.

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of NAMPT. Source: ACS Medicinal Chemistry Letters [Link] Relevance: Provides direct comparative data on azetidine vs. alternative linkers in a pyrimidine-adjacent context.

  • Fluorinated Azetidine, Pyrrolidine, and Piperidine Derivatives: Physicochemical Properties. Source: ResearchGate / Chemistry A European Journal [Link] Relevance: Source for pKa and lipophilicity comparisons between ring sizes.[1]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Source: Bioorganic & Medicinal Chemistry [Link] Relevance: Demonstrates the utility of the azetidine-methyl linker in recent drug discovery campaigns.

Sources

A Senior Application Scientist's Comparative Guide to the Elemental Analysis and Characterization of Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and life sciences research, pyrimidine derivatives stand as a cornerstone of therapeutic innovation.[1] As fundamental components of nucleic acids and a wide array of clinically significant molecules, the precise and comprehensive characterization of these heterocyclic building blocks is paramount to ensuring the safety, efficacy, and quality of new chemical entities.[1][2][3] This guide provides an in-depth, comparative analysis of the key analytical techniques employed for the elemental analysis and structural elucidation of pyrimidine derivatives. Authored from the perspective of a seasoned application scientist, this document moves beyond mere procedural descriptions to offer a nuanced understanding of the causality behind methodological choices, empowering researchers to select the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: A Multi-faceted Approach to Pyrimidine Characterization

The characterization of a pyrimidine building block is not a monolithic task but rather a multi-pronged investigation. No single technique can provide a complete picture of a molecule's identity, purity, and structure. Instead, a synergistic application of orthogonal methods is required to build a comprehensive and robust analytical data package. This guide will focus on a comparative analysis of four critical techniques:

  • CHNS Elemental Analysis: The foundational technique for confirming the elemental composition and empirical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for elucidating the precise molecular structure and connectivity.

  • Mass Spectrometry (MS): A powerful tool for determining molecular weight and fragmentation patterns, aiding in structural confirmation and impurity identification.

  • Single Crystal X-ray Crystallography: The definitive method for determining the three-dimensional atomic arrangement in the solid state.

The interplay between these techniques forms a self-validating system, where the results from one method corroborate and are corroborated by the others.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked. Is the goal to confirm the basic elemental makeup, to piece together the atomic connectivity, to determine the exact mass, or to visualize the molecule in three-dimensional space? The following table provides a comparative overview to guide this decision-making process.

Technique Information Provided Strengths Limitations Typical Application in Pyrimidine Characterization
CHNS Elemental Analysis Percentage of Carbon, Hydrogen, Nitrogen, and SulfurHigh accuracy and precision for elemental composition; Confirms empirical formula.[4]Provides no structural information; Requires destructive analysis of a highly purified sample.[5]Foundational confirmation of the elemental composition of a newly synthesized pyrimidine derivative.
NMR Spectroscopy Detailed structural information (atom connectivity, chemical environment)Non-destructive; Provides unambiguous structure elucidation; Quantitative capabilities (qNMR).[6]Lower sensitivity than MS; Can be complex to interpret for complex molecules or mixtures.[7]Primary technique for structural elucidation and confirmation of pyrimidine building blocks.
Mass Spectrometry (MS) Molecular weight, fragmentation patternsHigh sensitivity and specificity; Can be coupled with chromatography (e.g., LC-MS) for complex mixture analysis.[8]Isomeric differentiation can be challenging; Ionization efficiency can vary significantly.Determination of molecular weight, confirmation of molecular formula, and identification of impurities and degradation products.[9]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationProvides definitive, high-resolution structural information in the solid state.[10]Requires a high-quality single crystal, which can be challenging to obtain; The solid-state structure may not represent the solution-state conformation.[11][12]Unambiguous determination of the three-dimensional structure of a pyrimidine derivative, crucial for understanding intermolecular interactions.

The Analytical Workflow: A Synergistic Approach

A logical and efficient workflow for the comprehensive characterization of a novel pyrimidine building block integrates these techniques in a stepwise manner. The following diagram illustrates this synergistic relationship.

Analytical_Workflow Synthesis Pyrimidine Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification CHNS CHNS Elemental Analysis (Empirical Formula) Purification->CHNS Confirms Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR Determines Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Confirms Molecular Weight Xray X-ray Crystallography (3D Structure) Purification->Xray Requires High Purity CHNS->MS Cross-validation Validation Data Integration & Validation CHNS->Validation NMR->MS Cross-validation NMR->Xray Structural Confirmation NMR->Validation MS->Validation Xray->Validation

Caption: A typical analytical workflow for the characterization of pyrimidine building blocks.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of analytical data is built upon robust and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key techniques discussed. These protocols are designed to be self-validating, with built-in checks and best practices to ensure data quality.

Protocol 1: CHNS Elemental Analysis by Combustion

Objective: To determine the weight percent of carbon, hydrogen, nitrogen, and sulfur in a pyrimidine sample to confirm its empirical formula.

Principle: The sample is combusted in a high-temperature furnace in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector.[13]

Methodology:

  • Sample Preparation:

    • Ensure the pyrimidine sample is homogenous and has been thoroughly dried to remove any residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument Setup:

    • Calibrate the CHNS analyzer using a certified standard (e.g., acetanilide).

    • Set the combustion furnace to approximately 1000°C and the reduction furnace to around 600°C.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The combustion products are swept by a helium carrier gas through a chromatography column for separation.

    • The separated gases are detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector's response and the sample weight.

    • Compare the experimental percentages to the theoretical values for the proposed molecular formula. The results should be within ±0.4%.[14]

Causality Behind Experimental Choices: The use of a certified standard is crucial for accurate calibration and traceability. High-temperature combustion ensures the complete conversion of the sample to its elemental gases, a prerequisite for accurate quantification.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: To determine the molecular structure of a pyrimidine derivative by analyzing the chemical environment and connectivity of its atoms.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the pyrimidine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring atoms.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the connectivity of atoms and build the molecular structure.[7]

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the sample without producing interfering signals in the ¹H NMR spectrum. 2D NMR experiments are employed when 1D spectra are insufficient for unambiguous structural assignment, providing a deeper level of connectivity information.

Protocol 3: Molecular Weight Determination by LC-MS

Objective: To determine the molecular weight of a pyrimidine building block and to identify any impurities.

Principle: The sample is first separated by High-Performance Liquid Chromatography (HPLC) and then introduced into a mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.[8]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the pyrimidine sample in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS System Setup:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Optimize the mass spectrometer parameters (e.g., ionization mode, capillary voltage, cone voltage) for the analyte.

  • Analysis:

    • Inject the sample onto the HPLC column.

    • The separated components elute from the column and enter the mass spectrometer.

    • Acquire mass spectra across the chromatographic peak(s).

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum to determine the molecular weight of the pyrimidine.

    • Analyze the fragmentation pattern to gain further structural information.

    • Identify and quantify any impurity peaks in the chromatogram and their corresponding mass spectra.[9][15]

Causality Behind Experimental Choices: Coupling HPLC with MS allows for the analysis of individual components in a mixture, making it a powerful tool for purity assessment. The choice of ionization technique (e.g., electrospray ionization) depends on the polarity and thermal stability of the pyrimidine derivative.

Protocol 4: 3D Structure Determination by Single Crystal X-ray Crystallography

Objective: To obtain a precise three-dimensional model of the pyrimidine molecule in the solid state.

Principle: A single crystal of the pyrimidine derivative is irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the positions of the atoms can be determined.[11]

Methodology:

  • Crystal Growth:

    • Grow a high-quality single crystal of the pyrimidine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[16]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

  • Data Analysis and Visualization:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate a visual representation of the molecule.

Causality Behind Experimental Choices: The quality of the single crystal is paramount for obtaining high-resolution diffraction data. A well-ordered crystal lattice is necessary to produce a sharp and interpretable diffraction pattern.

Validation of Analytical Methods: Ensuring Data Integrity

In the context of drug development, all analytical methods must be validated to ensure they are suitable for their intended purpose.[17][18][19][20] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which are applicable to the techniques described in this guide.[17][18]

The validation process for these methods would typically involve assessing the following parameters:

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.[21]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the key validation parameters and their relationships.

Validation_Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.

Conclusion

The comprehensive characterization of pyrimidine building blocks is a critical undertaking in modern drug discovery and development. A thorough understanding of the capabilities and limitations of various analytical techniques is essential for generating a robust and reliable data package. This guide has provided a comparative analysis of CHNS elemental analysis, NMR spectroscopy, mass spectrometry, and X-ray crystallography, offering insights into their synergistic application. By following the detailed experimental protocols and adhering to the principles of method validation, researchers can ensure the integrity of their data and accelerate the development of novel pyrimidine-based therapeutics.

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